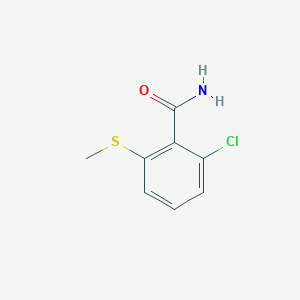

2-Chloro-6-(methylsulfanyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-methylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRGXFXDWBBOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of 2-Chloro-6-(methylsulfanyl)benzamide generally begins with a chlorinated benzoyl chloride derivative, such as 2-chlorobenzoyl chloride, which undergoes amidation with an appropriate amine source to form the benzamide core. The methylsulfanyl group is introduced through a thioetherification reaction, typically involving methylthiol or a methylthiolate salt as the nucleophile.

- Starting Materials : 2-chlorobenzoyl chloride, methylthiol or methylthiolate, and ammonia or an amine for amidation.

- Reaction Medium : Common solvents include dichloromethane, toluene, or N,N-dimethylformamide (DMF).

- Temperature : Reactions are usually conducted at room temperature or slightly elevated temperatures (0–120°C depending on the step).

- Catalysts/Base : Bases such as cesium carbonate or sodium ethoxide may be used to facilitate nucleophilic substitution or amidation.

Specific Synthetic Steps

- Thioetherification : The methylsulfanyl group is introduced by nucleophilic substitution on a halogenated aromatic precursor. For example, potassium ethanethiolate can be slowly added to a solution of a chlorinated aromatic ester in DMF at low temperatures (0–5°C) to avoid by-product formation.

- Amidation : The benzoyl chloride intermediate is reacted with ammonia or a primary amine under controlled conditions to yield the benzamide.

- Purification : After synthesis, the crude product is purified by recrystallization or chromatographic methods such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

Industrial Production Considerations

In industrial settings, the synthesis of this compound is scaled up using large reactors with automated control of reaction parameters to ensure reproducibility and high yield. Advanced purification techniques like preparative HPLC are employed to achieve the desired purity.

- Reactor Types : Batch or continuous flow reactors.

- Process Optimization : Temperature, reagent stoichiometry, and reaction time are optimized for maximum yield.

- Quality Control : Analytical methods such as NMR, mass spectrometry, and HPLC are used to verify product identity and purity.

Research Findings and Detailed Experimental Data

Example Synthetic Procedure (Adapted from Literature)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thioetherification | Potassium ethanethiolate, DMF, 0–5°C | 70–85 | Slow addition to control by-products |

| Amidation | 2-chlorobenzoyl chloride, ammonia, solvent | 75–90 | Room temperature or slight heating |

| Purification | Silica gel chromatography or recrystallization | — | Ensures high purity (>98%) |

Spectral Characterization

- 1H NMR : Characteristic signals include amide NH proton around δ 10.7 ppm and aromatic protons between δ 7.0–8.0 ppm.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight of 201.67 g/mol.

- Purity : Confirmed by HPLC and melting point analysis.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Starting Materials | 2-chlorobenzoyl chloride, methylthiol or methylthiolate, ammonia or amine |

| Reaction Type | Nucleophilic aromatic substitution (thioetherification), amidation |

| Solvents | Dichloromethane, toluene, DMF |

| Temperature Range | 0–120°C depending on reaction step |

| Catalysts/Bases | Cesium carbonate, sodium ethoxide |

| Purification Techniques | Recrystallization, silica gel chromatography, preparative HPLC |

| Industrial Scale | Large reactors with automated control, advanced purification |

| Analytical Techniques | 1H NMR, 13C NMR, HRMS, HPLC |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylsulfanyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Major Products

Substitution: Products include azido derivatives or thiol-substituted benzamides.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include primary amines or alcohols, depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with structural similarities to 2-chloro-6-(methylsulfanyl)benzamide exhibit significant biological activities, particularly as inhibitors of specific enzymes involved in cancer pathways. For example, derivatives of similar compounds have shown promise as inhibitors of the Hedgehog signaling pathway, which is implicated in various malignancies. The unique combination of chlorine and methylthio substituents may enhance biological activity and selectivity towards specific targets, making it a candidate for further pharmacological studies.

Receptor Modulation

In studies involving adenosine receptors, 2-chloro modifications have been associated with enhanced selectivity for the A3 adenosine receptor (A3AR). Selected compounds were found to be highly potent and selective A3AR agonists, with some derivatives displaying subnanomolar affinities. This suggests potential applications in treating conditions like melanoma and colon carcinoma, where A3AR modulation could be beneficial .

Synthetic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzamide moiety through acylation reactions followed by halogenation to incorporate the chloro group. The methylthio group can be introduced via thiolation methods. Optimizing these synthetic routes is crucial for achieving high yields and purity.

C-H Activation Techniques

Recent studies have explored site-selective C-H activation methods using palladium catalysts to modify aromatic amides like this compound. These techniques allow for the introduction of various functional groups at specific positions on the aromatic ring, potentially leading to novel derivatives with enhanced properties .

Inhibition Studies

Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in cancer progression. For instance, certain derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in tumor growth and progression. Interaction studies using techniques such as surface plasmon resonance could elucidate binding affinities and mechanisms of action.

Case Study: A3AR Agonists

In a detailed study on adenosine derivatives, 2-chloro analogues were tested for their binding affinity at human A3ARs. The results indicated that some derivatives exhibited high potency and selectivity, making them suitable candidates for further development in clinical settings aimed at treating various cancers .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of 2-chloro-6-(methylsulfanyl)benzamide with analogous compounds:

Table 1: Key Structural and Property Comparisons

Biological Activity

2-Chloro-6-(methylsulfanyl)benzamide is an organic compound with the molecular formula C8H8ClNOS. Its unique chemical structure, featuring a chloro group and a methylsulfanyl group attached to a benzamide core, has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure:

- Molecular Formula: C8H8ClNOS

- Molecular Weight: 201.67 g/mol

Synthesis Methods:

The synthesis of this compound typically involves chlorination of 6-(methylsulfanyl)benzamide using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions. This method allows for the introduction of the chloro group while maintaining the integrity of the benzamide structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various benzamide derivatives, the compound demonstrated notable inhibition against several bacterial strains. The mechanism of action is believed to involve interaction with essential enzymes involved in bacterial cell wall synthesis, leading to growth inhibition .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent. The exact pathways involved are still under investigation, but preliminary data indicate that it may interfere with cell cycle progression and promote cell death in cancerous cells .

Case Study:

In a recent study, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at low micromolar concentrations. This positions the compound as a candidate for further development in cancer therapeutics .

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to assess the toxicity profile of this compound. Toxicological studies have indicated that the compound exhibits low acute toxicity in animal models. However, chronic exposure studies are necessary to fully understand its safety profile and any long-term effects it may have on health .

Q & A

What synthetic methodologies are most effective for preparing 2-Chloro-6-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis typically involves multi-step pathways, including amidation and sulfanyl group introduction. For example, coupling reactions using activated intermediates (e.g., sulfonyl chlorides) under basic conditions are common . Key parameters include solvent choice (e.g., DMF for polar aprotic environments), temperature control (reflux for activation), and stoichiometric ratios of reagents like hydrazine hydrate or coupling agents (e.g., DCC) . Monitoring via TLC (e.g., 7:3 chloroform:methanol) ensures reaction progression .

Advanced Consideration

Optimization may require orthogonal protection strategies for functional groups. Computational tools (e.g., DFT for transition-state analysis) can predict reaction feasibility. Contradictions in yield reports (e.g., 60–85% in similar benzamide syntheses) highlight the need for kinetic studies or microwave-assisted synthesis to improve efficiency .

How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in biological systems?

Basic Research Focus

Derivatization via Mannich reactions or halogen substitution (e.g., replacing chlorine with fluorine) allows systematic SAR exploration . For instance, substituting the methylsulfanyl group with methoxy or hydroxy groups alters electronic properties, impacting receptor binding .

Advanced Consideration

High-throughput screening of analogs combined with molecular docking (e.g., targeting P2X7 receptors or enzyme active sites) identifies key pharmacophores. Contradictory bioactivity data (e.g., varying IC₅₀ values in antimicrobial assays) may arise from differences in assay conditions (e.g., bacterial strain variability), necessitating standardized protocols .

What spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

Basic Research Focus

NMR (¹H/¹³C), IR, and LC-MS confirm structural integrity. For example, carbonyl peaks in IR (~1650 cm⁻¹) and aromatic proton splitting in NMR distinguish substitution patterns .

Advanced Consideration

Single-crystal X-ray diffraction (using SHELX programs) resolves conformational details, such as dihedral angles between benzamide and sulfanyl groups, which influence molecular packing and solubility . Discrepancies in melting points (e.g., ±5°C across studies) may stem from polymorphism, requiring DSC analysis .

How can researchers address contradictions in reported biological activities of benzamide derivatives?

Advanced Research Focus

Meta-analyses of bioactivity data (e.g., antimicrobial IC₅₀, antitumor EC₅₀) should account for variables like cell line specificity, compound purity, and assay duration. For example, this compound analogs showing inconsistent cytotoxicity in MCF-7 vs. HepG2 cells may exhibit tissue-selective uptake . Dose-response validation using orthogonal assays (e.g., flow cytometry vs. MTT) reduces false positives .

What computational strategies are effective for predicting the environmental or metabolic fate of this compound?

Advanced Research Focus

QSAR models predict biodegradability and toxicity using descriptors like logP and topological polar surface area. Molecular dynamics simulations assess interactions with metabolic enzymes (e.g., cytochrome P450), identifying potential metabolites. For agricultural analogs, soil adsorption studies via HPLC-MS/MS quantify persistence, critical for ecotoxicological risk assessments .

How can reaction intermediates be stabilized during large-scale synthesis of this compound?

Advanced Research Focus

Intermediate stabilization often requires inert atmospheres (N₂/Ar) and low-temperature storage (<0°C). For example, sulfonamide intermediates prone to hydrolysis benefit from lyophilization . Contradictions in industrial scalability (e.g., batch vs. continuous reactors) highlight trade-offs between yield (85–92%) and energy input, resolvable via life-cycle analysis .

What are the challenges in crystallizing this compound for structural studies, and how can they be mitigated?

Advanced Research Focus

Crystallization challenges include low solubility in common solvents (e.g., ethanol/water mixtures). Vapor diffusion with DMSO or DMF as co-solvents improves crystal quality. Twinning or disorder, common in halogenated benzamides, requires iterative refinement in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.